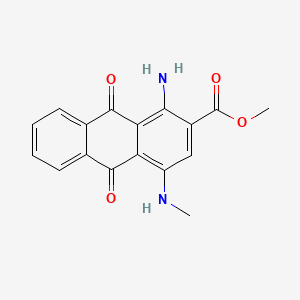

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes an anthracene core with amino and methylamino substituents, as well as a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves multiple steps, starting from readily available anthracene derivatives. One common synthetic route includes the following steps:

Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Methylation: The amino groups are methylated using methylating agents like methyl iodide.

Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

Substitution: Amino groups can undergo substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Anthracene: The parent compound of the anthracene derivatives.

1-Aminoanthracene: A simpler derivative with only one amino group.

9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups.

Uniqueness

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino and methylamino substituents, along with the carboxylate ester group, make it a versatile compound for various applications.

Biological Activity

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₆H₁₃N₃O₄

- Molecular Weight : 305.29 g/mol

- CAS Number : 1220-94-6

The compound features a dioxoanthracene core with amino and methylamino substituents that contribute to its biological properties.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS) which lead to cell death.

Case Study : In vitro experiments demonstrated that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range. The compound's ability to disrupt mitochondrial function was also noted, leading to increased apoptosis markers such as annexin V staining.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In particular, it has been tested against bacterial strains including Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the amino groups and substitution patterns on the anthraquinone core significantly influence biological activity.

Table of Analog Compounds and Their Activities

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| Methyl 1-amino-4-(methylamino)-... | Anticancer | 5 µM (MCF-7) |

| N-(9,10-Dioxoanthracenyl)-2-methylbenzamide | Antimicrobial | 16 µg/mL (S. aureus) |

| 1-Amino-4-(phenylamino)anthraquinone | Anti-inflammatory | IC50 = 20 µg/mL |

Properties

CAS No. |

75313-76-7 |

|---|---|

Molecular Formula |

C17H14N2O4 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

methyl 1-amino-4-(methylamino)-9,10-dioxoanthracene-2-carboxylate |

InChI |

InChI=1S/C17H14N2O4/c1-19-11-7-10(17(22)23-2)14(18)13-12(11)15(20)8-5-3-4-6-9(8)16(13)21/h3-7,19H,18H2,1-2H3 |

InChI Key |

ZYQDRDWRKZYTFL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C(=C1)C(=O)OC)N)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.